(3R)-3aβ,5,5a,6,7,9,9aβ,9bα-Octahydro-3α,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione
(3R)-3aβ,5,5a,6,7,9,9aβ,9bα-Octahydro-3α,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione
Cadabicilone belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives. These are terpenoids with a structure based on the eudesmanolide (a 3, 5a, 9-trimethyl-naphtho[1, 2-b]furan-2-one derivative) or secoeudesmanolide (a 3, 6-dimethyl-5-(pentan-2-yl)-1-benzofuran-2-one derivative) skeleton. Cadabicilone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cadabicilone is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, cadabicilone can be found in fruits. This makes cadabicilone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
14804-47-8
VCID:
VC0084816
InChI:
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3
SMILES:
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C
Molecular Formula:
C15H22O3
Molecular Weight:
250.33 g/mol
(3R)-3aβ,5,5a,6,7,9,9aβ,9bα-Octahydro-3α,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione
CAS No.: 14804-47-8
Main Products
VCID: VC0084816
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
CAS No. | 14804-47-8 |
---|---|
Product Name | (3R)-3aβ,5,5a,6,7,9,9aβ,9bα-Octahydro-3α,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione |
Molecular Formula | C15H22O3 |
Molecular Weight | 250.33 g/mol |
IUPAC Name | 3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
Standard InChI | InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3 |
Standard InChIKey | BXRGGUXPWTWACZ-JMCMWBPZSA-N |
Isomeric SMILES | C[C@@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |
SMILES | CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Canonical SMILES | CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Melting Point | 118-120°C |
Physical Description | Solid |
Description | Cadabicilone belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives. These are terpenoids with a structure based on the eudesmanolide (a 3, 5a, 9-trimethyl-naphtho[1, 2-b]furan-2-one derivative) or secoeudesmanolide (a 3, 6-dimethyl-5-(pentan-2-yl)-1-benzofuran-2-one derivative) skeleton. Cadabicilone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cadabicilone is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, cadabicilone can be found in fruits. This makes cadabicilone a potential biomarker for the consumption of this food product. |
PubChem Compound | 325292 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume